1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione
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Overview
Description
1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring fused with a phenyl group substituted with bromomethyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine-2,5-dione moiety may also interact with biological receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Bromomethyl)-4,5-dimethoxyphenyl]pyrrolidine-2,5-dione: Similar structure but with an additional methoxy group.
1-[2-(Chloromethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione: Similar structure but with a chloromethyl group instead of bromomethyl.
1-[2-(Bromomethyl)-4-methoxyphenyl]pyrrolidine-2,5-dione: Lacks the methyl group on the phenyl ring.
Uniqueness
1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
90173-79-8 |
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Molecular Formula |
C13H14BrNO3 |
Molecular Weight |
312.16 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H14BrNO3/c1-8-5-10(9(7-14)6-11(8)18-2)15-12(16)3-4-13(15)17/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
IRMVBDZLCAHPFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CBr)N2C(=O)CCC2=O |
Origin of Product |
United States |
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